molecular formula C8H5BrF4O B2588256 [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol CAS No. 2091023-46-8

[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol

Cat. No. B2588256
CAS RN: 2091023-46-8
M. Wt: 273.025
InChI Key: PYXNBJAFLMKYST-UHFFFAOYSA-N
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Description

“[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C8H5BrF4O and a molecular weight of 273.02 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with bromo, fluoro, and trifluoromethyl groups, and a methanol group . The InChI code for this compound is 1S/C8H5BrF4O/c9-6-1-4 (8 (11,12)13)2-7 (10)5 (6)3-14/h1-2,14H,3H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . The compound has a molecular weight of 273.02 .

Scientific Research Applications

Interaction and Structural Investigation

  • Alcohol complexes of fluorophenylacetylenes, including structures similar to [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol, have been investigated using IR-UV double resonance spectroscopy and computational methods. These studies found that methanol forms a cyclic complex incorporating C-H···O and O-H···π hydrogen bonds. The presence of fluorine on the phenyl ring alters the hydrogen bonding behavior, indicating a sensitive interaction that could be relevant for understanding molecular interactions in various scientific applications (Maity, Maity, & Patwari, 2011).

Chemical Shift Sensitivity in NMR Studies

  • The chemical shift sensitivity of trifluoromethyl tags, which could include compounds similar to the queried molecule, has been explored to optimize resolution in 19F NMR studies of proteins. This research is crucial for elucidating protein conformations and interactions, providing valuable insights into structural biology and drug design (Ye et al., 2015).

Synthesis and Application in Organic Chemistry

  • Research on the stereoselective synthesis of novel difunctionalized azabicyclohexanes, potentially involving reactions with compounds like this compound, has demonstrated the utility of such compounds in creating structurally complex and functionally rich molecules. These findings have implications for medicinal chemistry and the development of new pharmaceuticals (Krow et al., 2004).

Fluorination and Its Effects on Photophysical Properties

  • The fluorination of fluorophores, which can include the synthesis and modification of compounds like this compound, is shown to enhance their photostability and spectroscopic properties. Such modifications are critical for developing new materials for optical applications, including sensors and imaging agents (Woydziak, Fu, & Peterson, 2012).

Applications in Polymer and Material Science

  • The synthesis of high-molecular-weight fluorinated poly(aryl ether) with pendant groups related to the structure of this compound has been reported. The resulting materials exhibit excellent thermal, oxidative, and dimensional stability, showcasing their potential as polymeric electrolyte membranes for fuel cell applications (Liu et al., 2006).

Safety and Hazards

The safety information available indicates that “[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXNBJAFLMKYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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